![molecular formula C10H10N2O2 B1530559 methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1427503-98-7](/img/structure/B1530559.png)
methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Vue d'ensemble
Description
“Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” is a chemical compound that belongs to the class of pyrrolopyridines . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of “methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” and its derivatives has been reported in several studies . These compounds are typically synthesized using various chemical reactions, including condensation, cyclization, and substitution reactions .Molecular Structure Analysis
The molecular structure of “methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” consists of a pyrrolopyridine core with a methyl group attached to the pyrrole ring and a carboxylate group attached to the pyridine ring . The empirical formula of this compound is C9H8N2O2 .Chemical Reactions Analysis
“Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” and its derivatives can undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and redox reactions . These reactions can be used to modify the structure of the compound and introduce new functional groups .Applications De Recherche Scientifique
Synthesis of N-Protected Methyl 5-Substituted-4-Hydroxypyrrole-3-Carboxylates : A novel synthesis pathway for N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates has been developed, starting from N-protected α-amino acids. This method involves using enaminones as key intermediates for constructing other functionalized heterocycles. These pyrrole derivatives can be alkylated or reduced to form stable pyrrolidine derivatives, highlighting the versatility of this approach in synthesizing complex organic molecules (Grošelj et al., 2013).
Scaffold for Highly Functionalised Isoxazoles : The compound serves as a scaffold for the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This demonstrates the utility of the compound in generating diverse molecular structures that could be of interest in developing new therapeutic agents (Ruano et al., 2005).
One-Pot Synthesis of Methyl 4-Aminopyrrole-2-Carboxylates : A novel one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates has been reported, utilizing a relay catalytic cascade reaction. This method showcases the efficiency of combining synthetic steps to streamline the production of complex organic molecules (Galenko et al., 2015).
Synthesis of α-Aminopyrrole Derivatives : A new synthesis route for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones has been developed. This process involves a sequence of reactions that allow for the efficient synthesis of pyrrole derivatives, demonstrating the compound's role in facilitating the creation of pharmacologically relevant structures (Galenko et al., 2019).
Orientations Futures
The future research directions for “methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” and its derivatives could include further exploration of their biological activities, particularly their potential as FGFR inhibitors . Additionally, more studies are needed to fully understand their physical and chemical properties, safety, and hazards .
Propriétés
IUPAC Name |
methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-7-3-4-11-9(7)12-5-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZTVVUTPRBJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



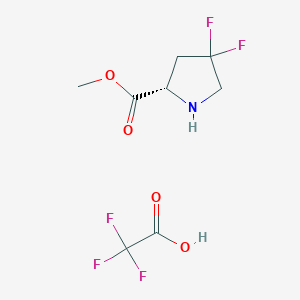
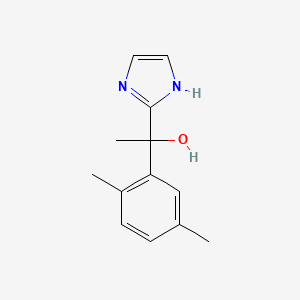
![10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B1530479.png)
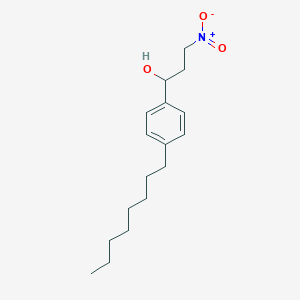
![Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate](/img/structure/B1530483.png)
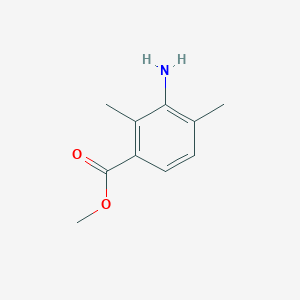
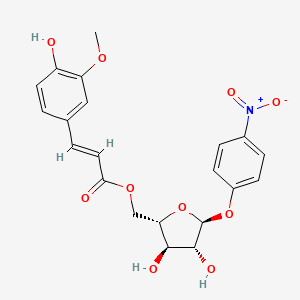
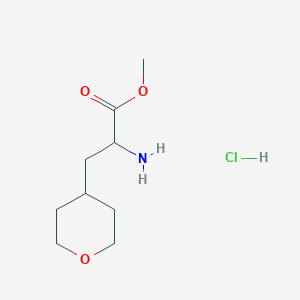
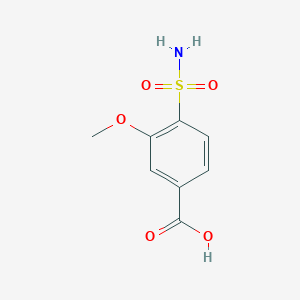
![8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1530495.png)
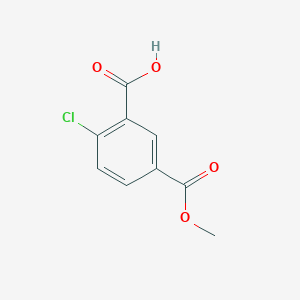

![Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1530498.png)
![5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol](/img/structure/B1530499.png)